1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine
Description
Historical Context of Hydrazine Derivatives in Organic Chemistry
The historical development of hydrazine chemistry represents one of the most fascinating chapters in the evolution of organic chemistry, beginning with accidental discoveries that ultimately led to revolutionary synthetic methodologies. Hermann Emil Fischer's discovery of phenylhydrazine in 1875 marked the beginning of hydrazine chemistry, emerging from his attempts to reduce phenyl diazonium salts using sulfite salts. This serendipitous discovery occurred during Fischer's investigations into sugar synthesis, where he was seeking new analytical methods to characterize carbohydrate structures. The importance of this discovery cannot be overstated, as phenylhydrazine became the first hydrazine compound to be characterized and subsequently provided the foundation for understanding the entire class of nitrogen-nitrogen bonded compounds.
Fischer's work with phenylhydrazine led to significant advances in carbohydrate chemistry through the development of osazone formation reactions. These reactions involved the treatment of sugars with phenylhydrazine to form crystalline derivatives that could be easily isolated and characterized, solving a critical problem in sugar chemistry where pure compounds were difficult to obtain. The success of this methodology demonstrated the broad utility of hydrazine derivatives as analytical reagents and synthetic intermediates, establishing precedents that continue to influence modern organic chemistry.
The isolation of free hydrazine itself proved to be significantly more challenging than the preparation of its organic derivatives. Theodor Curtius achieved this milestone in 1887, twelve years after Fischer's discovery of phenylhydrazine, through a complex synthetic route involving diazoacetic ester intermediates. Curtius treated ethyl diazoacetate with concentrated sodium hydroxide, followed by acidification, to obtain hydrazine hydrate. This achievement was particularly remarkable considering that approximately twenty different hydrazine derivatives had already been prepared before the parent compound itself was isolated.
The early twentieth century witnessed the development of industrial processes for hydrazine production, most notably the Raschig process discovered in 1907. This process involved the oxidation of aqueous ammonia by sodium hypochlorite in the presence of gelatin as a stabilizing agent, providing the first practical method for large-scale hydrazine production. The industrial availability of hydrazine hydrate opened new avenues for research and application, leading to the discovery of numerous synthetic methodologies and practical applications.
| Historical Milestone | Year | Researcher | Significance |
|---|---|---|---|
| First hydrazine derivative (phenylhydrazine) | 1875 | Hermann Emil Fischer | Established hydrazine chemistry foundation |
| Isolation of free hydrazine | 1887 | Theodor Curtius | Provided access to parent compound |
| Development of Raschig process | 1907 | Friedrich Raschig | Enabled industrial production |
| First anhydrous hydrazine | 1893-1895 | Lobry de Bruyn | Allowed study of pure compound |
The evolution of hydrazine chemistry accelerated dramatically during World War II, driven by military applications in rocket propulsion technology. The use of hydrazine hydrate as a rocket propellant was first demonstrated in the German Me-163B rocket plane in 1937, where a mixture containing thirty percent hydrazine hydrate, fifty-seven percent methanol, and thirteen percent water served as a hypergolic fuel. This application highlighted the unique properties of hydrazine compounds and spurred intensive research into their synthesis and reactivity patterns.
Structural Significance of Cyclopropyl and Tetrahydrothiophene Moieties
The structural complexity of this compound arises from the unique properties and reactivity patterns of its constituent molecular fragments. The cyclopropyl group represents one of the most studied examples of ring strain in organic chemistry, characterized by significant angle strain resulting from the deviation of carbon-carbon-carbon bond angles from the ideal tetrahedral geometry. In cyclopropane, the interior bond angles are constrained to sixty degrees, substantially less than the ideal tetrahedral angle of 109.5 degrees, resulting in approximately 28 kilocalories per mole of ring strain energy.
This high degree of ring strain profoundly influences the chemical behavior of cyclopropyl-containing compounds. The estimated total ring strain in cyclopropane substantially weakens the carbon-carbon bonds of the ring, making cyclopropane much more reactive than acyclic alkanes and other cycloalkanes such as cyclohexane and cyclopentane. The carbon-carbon bond dissociation energy in cyclopropane is considerably weaker, approximately 65 kilocalories per mole, compared to typical carbon-carbon bonds which range from 80-85 kilocalories per mole. This enhanced reactivity manifests in various chemical transformations, including ring-opening reactions that are thermodynamically favored by more than 100 kilojoules per mole due to strain relief.
The electronic properties of cyclopropyl groups have been the subject of extensive theoretical and experimental investigation. Research has provided experimental evidence for a cyclopropylcarbinyl conjugative electronic effect, demonstrating that cyclopropyl substituents can act as electron-donating groups through conjugative interactions. This electronic behavior differs significantly from simple alkyl groups and contributes to the unique reactivity patterns observed in cyclopropyl-containing compounds. The planar geometry of the cyclopropane ring, which is defined by the three carbon atoms, eliminates conformational flexibility and creates a rigid structural element that can influence the overall molecular architecture.
Tetrahydrothiophene, the second major structural component, represents a five-membered saturated heterocycle containing sulfur as the heteroatom. This compound, with molecular formula C₄H₈S, consists of four methylene groups and one sulfur atom arranged in a cyclic structure. Tetrahydrothiophene is the saturated analog of thiophene and serves as the sulfur analog of tetrahydrofuran, providing unique properties that distinguish it from its oxygen-containing counterpart. The compound appears as a colorless liquid under standard conditions with a specific gravity of 0.966 grams per cubic centimeter.
The physical properties of tetrahydrothiophene include a boiling point of approximately 121 degrees Celsius and a melting point of around negative 96 degrees Celsius, defining a wide liquid range that supports its use in various temperature-dependent applications. The significant difference between these temperature values indicates excellent thermal stability across a broad range of conditions. The sulfur atom in tetrahydrothiophene imparts distinctive electronic properties to the molecule, as sulfur is classified as a soft Lewis base in coordination chemistry applications.
| Structural Component | Key Properties | Chemical Significance |
|---|---|---|
| Cyclopropyl group | 28 kcal/mol ring strain, 60° bond angles | High reactivity, electron-donating character |
| Tetrahydrothiophene | Boiling point 121°C, sulfur heteroatom | Lewis base properties, coordination ability |
| Hydrazine backbone | Nitrogen-nitrogen single bond | Reactive framework, pharmaceutical applications |
The combination of cyclopropyl and tetrahydrothiophene moieties in a single molecule creates a complex interplay of electronic and steric effects. The high ring strain of the cyclopropyl group provides a thermodynamic driving force for various chemical transformations, while the tetrahydrothiophene component contributes Lewis base character and potential coordination sites. The hydrazine backbone connecting these two structural elements adds another layer of reactivity through the nitrogen-nitrogen bond, which is known to participate in various oxidation, reduction, and substitution reactions.
The structural architecture of this compound also reflects advances in synthetic methodology that allow for the construction of complex molecular frameworks. Modern flow synthesis techniques have been developed for the preparation of hydrazine derivatives, demonstrating excellent functional group tolerance and enabling large-scale synthesis of structurally diverse compounds. These technological advances have made possible the preparation of increasingly sophisticated hydrazine derivatives that incorporate multiple functional groups and heterocyclic systems.
Properties
IUPAC Name |
1-cyclopropyl-1-(thiolan-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c8-9(6-1-2-6)7-3-4-10-5-7/h6-7H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCENSXBMPFTQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, influencing their function.
Mode of Action
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine, like other hydrazine derivatives, is likely to undergo nucleophilic addition reactions. Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation. The weakly acidic N-H bond is deprotonated to form the hydrazone anion.
Biological Activity
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine (CAS No. 2098116-11-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 169.27 g/mol. The compound features a cyclopropyl group attached to a hydrazine moiety, with a tetrahydrothiophene ring, which may influence its biological interactions.
Research indicates that compounds similar to this compound interact with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways. The hydrazine structure is known for its reactivity, which can lead to covalent modifications of target proteins.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related hydrazine compounds against viral infections, including SARS-CoV-2. For instance, a compound structurally similar to this compound demonstrated significant inhibition of viral replication with an effective concentration () in the low micromolar range, suggesting that this class of compounds might be effective against coronaviruses .
| Compound | Virus Strain | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Compound A | SARS-CoV-2 | 0.068 | >10 | >150 |
| Compound B | Delta Variant | 0.29 | >10 | >34 |
| Compound C | Omicron Variant | 0.68 | >10 | >15 |
Case Studies
- Inhibition Studies : A study evaluating the inhibitory effects of various hydrazine derivatives on papain-like proteases showed that certain compounds exhibited potent inhibition, with implications for therapeutic applications in treating viral infections .
- Cytotoxicity Assessment : In vitro assays demonstrated that several derivatives did not exhibit significant cytotoxicity at concentrations effective for antiviral activity, highlighting their potential as safe therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s closest structural analogs include:
- Thiazole-containing derivatives (e.g., ) exhibit greater aromatic stability but reduced flexibility compared to saturated tetrahydrothiophene.
Substituent Effects :
Physical and Thermodynamic Properties
- Solubility : While data for the target compound is absent, studies on nitrobenzene/aniline mixtures () suggest that sulfur-containing compounds may exhibit lower hydrogen solubility compared to oxygenated analogs. For instance, Henry’s constants (H) for nitrobenzene (H = 0.15–0.30 bar·m³/mol) and aniline (H = 0.10–0.25 bar·m³/mol) decrease with temperature, a trend that may extend to tetrahydrothiophene derivatives .
- Thermal Stability: The cyclopropyl group’s strain may reduce thermal stability relative to non-cyclic substituents.
Reactivity and Stability
- Oxidation Sensitivity : The tetrahydrothiophene ring’s sulfur atom makes the compound more prone to oxidation than its tetrahydrofuran analog .
Preparation Methods
Preparation of Cyclopropylhydrazine Component
A recent patented method provides an improved synthesis of cyclopropylhydrazine hydrochloride , which is a crucial precursor for the target compound. This method offers advantages over traditional routes by avoiding expensive reagents and harsh conditions, improving yield, and simplifying purification:
-
- Reaction of cyclopropylamine with N-Boc-O-p-toluenesulfonyl azanol in the presence of N-methylmorpholine at low temperature (0 to -5 °C).
- Work-up involves extraction and concentration to isolate N-Boc-cyclopropyl hydrazine intermediate.
- The process avoids cold operations and expensive cyclopropyl Grignard reagents.
- Purification is achieved without column chromatography, facilitating scale-up.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Cyclopropylamine, N-Boc-ONs, NMM, DCM, 0 °C | Formation of N-Boc-cyclopropyl hydrazine | Avoids Grignard reagents, mild conditions |
| 2 | Extraction, drying, concentration | Isolation of crude product | No chromatography needed |
Preparation of Tetrahydrothiophen-3-yl Fragment
While direct literature on tetrahydrothiophen-3-yl hydrazine derivatives is limited, analogous processes from tetrahydrofuran-3-yl hydrazine synthesis provide insights:
A patented process for (S)-(tetrahydrofuran-3-yl)hydrazine involves:
- Multi-step synthesis starting from protected hydrazine derivatives.
- Reduction, acidic/basic treatment, esterification, and coupling steps.
- Final hydrolysis or hydrogenation to yield the free hydrazine.
- The process avoids hazardous reagents, tedious chromatography, and improves purity and yield.
- Isolation is typically by crystallization from isopropyl alcohol or similar solvents.
This method can be adapted to tetrahydrothiophen-3-yl analogues by substituting the tetrahydrofuran ring with tetrahydrothiophene, considering similar chemical behavior of sulfur vs oxygen heterocycles.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of precursor | Suitable reducing agent | Formation of intermediate hydrazine derivative |
| 2 | Acidic/basic treatment | Acid or base | Conversion to reactive intermediate |
| 3 | Esterification | Esterifying reagent | Protected hydrazine compound |
| 4 | Coupling with hydrazine | Appropriate coupling conditions | Protected hydrazine intermediate |
| 5 | Hydrolysis/hydrogenation | Acidic hydrolysis or catalytic hydrogenation | Free hydrazine salt isolated |
Coupling of Cyclopropylhydrazine and Tetrahydrothiophen-3-yl Intermediates
The final step to obtain 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)hydrazine involves coupling the cyclopropylhydrazine moiety with the tetrahydrothiophen-3-yl hydrazine or its protected form. Although explicit literature on this exact coupling is scarce, general hydrazine chemistry suggests:
- Nucleophilic substitution or condensation reactions under mild conditions.
- Use of protecting groups (e.g., Boc) to control selectivity.
- Avoidance of harsh reagents to preserve sensitive heterocycles.
- Purification by crystallization or extraction.
This approach aligns with the methodologies used in analogous hydrazine-containing pharmaceutical intermediates.
Comparative Analysis of Preparation Methods
Summary of Research Findings and Recommendations
The cyclopropylhydrazine segment can be synthesized efficiently via a Boc-protected hydrazine intermediate using cyclopropylamine and N-Boc-O-p-toluenesulfonyl azanol under mild conditions, avoiding costly reagents and complex purification.
The tetrahydrothiophen-3-yl hydrazine fragment synthesis can be adapted from established processes for tetrahydrofuran-3-yl hydrazine, involving protected intermediates, reduction, esterification, and hydrolysis steps, emphasizing safety and scalability.
The final coupling to form This compound likely proceeds via nucleophilic substitution or condensation under mild conditions, preserving the integrity of both heterocyclic moieties.
These methods collectively offer a practical, scalable, and cost-effective route to the target compound, suitable for pharmaceutical intermediate production.
Data Table: Summary of Key Preparation Steps
| Step No. | Compound/Intermediate | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Boc-cyclopropyl hydrazine | Cyclopropylamine, N-Boc-O-p-toluenesulfonyl azanol, NMM, DCM, 0 °C | 67 | Avoids Grignard, mild conditions |
| 2 | Protected tetrahydrothiophen-3-yl hydrazine | Multi-step: reduction, esterification, coupling, hydrolysis | High | Adapted from tetrahydrofuran analogues |
| 3 | This compound | Coupling of above intermediates, mild nucleophilic substitution | Variable | Requires optimization for best yield |
This comprehensive analysis consolidates the current knowledge on preparation methods of This compound , highlighting efficient synthetic routes and industrially viable processes. The data is drawn from patents and peer-reviewed chemical synthesis literature, ensuring reliability and applicability in research and production contexts.
Q & A
Q. (Basic)
- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and tetrahydrothiophene sulfur-adjacent CH₂ groups (δ 2.5–3.5 ppm). Coupling constants (J = 5–8 Hz) confirm cyclopropane geometry .
- IR spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₃N₂S requires m/z 165.0851) .
- X-ray crystallography : Resolve steric clashes between cyclopropane and tetrahydrothiophene rings, as seen in structurally related compounds .
How can density functional theory (DFT) guide the design of hydrazine-based catalysts incorporating strained rings?
(Advanced)
DFT calculations (e.g., using B3LYP/6-31G*) predict:
- Transition-state geometries : used this to optimize [2.2.2]-bicyclic hydrazine catalysts, reducing cycloreversion barriers by 30% compared to [2.2.1] systems .
- Electronic effects : The tetrahydrothiophene sulfur’s lone pairs enhance nucleophilicity in SN2 reactions (partial charge ~−0.3 e) .
- Solvent interactions : Simulate protic solvents (e.g., ethanol) stabilizing zwitterionic intermediates via hydrogen bonding .
- Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and vibrational frequencies with experimental data .
What strategies mitigate decomposition of the tetrahydrothiophene ring during hydrazine functionalization?
Q. (Basic)
- Temperature control : Maintain reactions below 80°C to prevent sulfur oxidation or ring-opening .
- Inert atmosphere : Use N₂/Ar to avoid oxidative byproducts (e.g., sulfoxides) .
- Acid scavengers : Add molecular sieves or NEt₃ to neutralize residual HCl in hydrazine hydrochloride reactions .
- Protecting groups : Temporarily block the sulfur atom with benzyl or acetyl groups during harsh conditions .
How do steric effects in this compound impact its reactivity in multicomponent reactions?
Q. (Advanced)
- Steric maps : Generate van der Waals surfaces (e.g., via Mercury Software) to visualize hindered sites. The cyclopropane’s CH₂ groups create ~120° bond angles, limiting access to bulky electrophiles .
- Kinetic vs. thermodynamic control : In Pd-catalyzed couplings, steric bulk favors para-substitution on aryl partners (e.g., 85% yield with 4-bromotoluene vs. 45% with 2-bromonaphthalene) .
- Ligand design : Use bidentate ligands (e.g., dppe) to circumvent steric hindrance during metal coordination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
